

(R)-M3913 Induced ER Stress Pathway: A Technical Guide

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Compound of Interest

Compound Name: (R)-M3913

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Executive Summary

(R)-M3913 is a novel, first-in-class small molecule modulator of the endoplasmic reticulum (ER) stress pathway, demonstrating significant anti-tumor activity in preclinical models. This document provides an in-depth technical overview of the mechanism of action of **(R)-M3913**, focusing on its induction of the Unfolded Protein Response (UPR) through the engagement of Wolframin 1 (WFS1). This guide includes a summary of its effects on key ER stress markers, detailed experimental protocols for assessing its activity, and visual diagrams of the signaling pathway and experimental workflows.

Core Mechanism of Action

(R)-M3913 initiates a cascade of events that lead to a maladaptive ER stress response and subsequent tumor cell death. The primary mechanism involves the direct engagement of Wolframin 1 (WFS1), a transmembrane protein located in the endoplasmic reticulum. This interaction triggers a transient efflux of calcium ions (Ca^{2+}) from the ER into the cytoplasm.^[1]
^[2] The resulting disruption in ER calcium homeostasis is a key initiator of the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring proteostasis. However, the sustained and exaggerated UPR induced by **(R)-M3913** overwhelms the cell's adaptive capacity, leading to apoptosis.

The induction of the UPR by **(R)-M3913** leads to the activation of the three canonical ER stress sensors:

- IRE1 α (Inositol-requiring enzyme 1 α): This results in the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.
- PERK (PKR-like endoplasmic reticulum kinase): This leads to the phosphorylation of eIF2 α and the subsequent preferential translation of ATF4.
- ATF6 (Activating transcription factor 6): This transcription factor is cleaved and activated in response to ER stress.

The activation of these pathways leads to the upregulation of downstream markers, including the chaperone GRP78 (also known as BiP) and the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).

Data Presentation: Effects on ER Stress Markers

While specific quantitative data from peer-reviewed publications on **(R)-M3913** are limited, the following tables summarize the expected outcomes based on conference abstracts and the known mechanism of action. These tables are intended to be illustrative of the data that would be generated in the described experiments.

Table 1: In Vitro Activity of **(R)-M3913**

Parameter	Cell Line	Value
CHOP Induction (EC50)	DU4475	1.5 μ M
Cell Viability (IC50)	DU4475	0.35 μ M
Cell Viability (IC50)	H929	0.76 μ M

Table 2: **(R)-M3913** Induced Changes in ER Stress Marker Expression (Hypothetical Data)

Marker	Treatment	Fold Change (mRNA)	Fold Change (Protein)
GRP78	(R)-M3913 (1 μ M, 24h)	3.5	2.8
CHOP	(R)-M3913 (1 μ M, 24h)	8.2	6.5
spliced XBP1	(R)-M3913 (1 μ M, 8h)	15.0	Not directly measured

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the ER stress-inducing effects of **(R)-M3913**.

Western Blotting for GRP78 and CHOP

This protocol details the detection of GRP78 and CHOP protein levels in cancer cells treated with **(R)-M3913**.

- Cell Culture and Treatment: Plate cancer cells (e.g., DU4475, H929) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of **(R)-M3913** or a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48 hours).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein (e.g., 20-30 μ g) onto an SDS-polyacrylamide gel and separate by electrophoresis.
 - Transfer the separated proteins to a PVDF membrane.

- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against GRP78 and CHOP overnight at 4°C. A loading control, such as β -actin or GAPDH, should also be probed.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

RT-qPCR for XBP1 Splicing

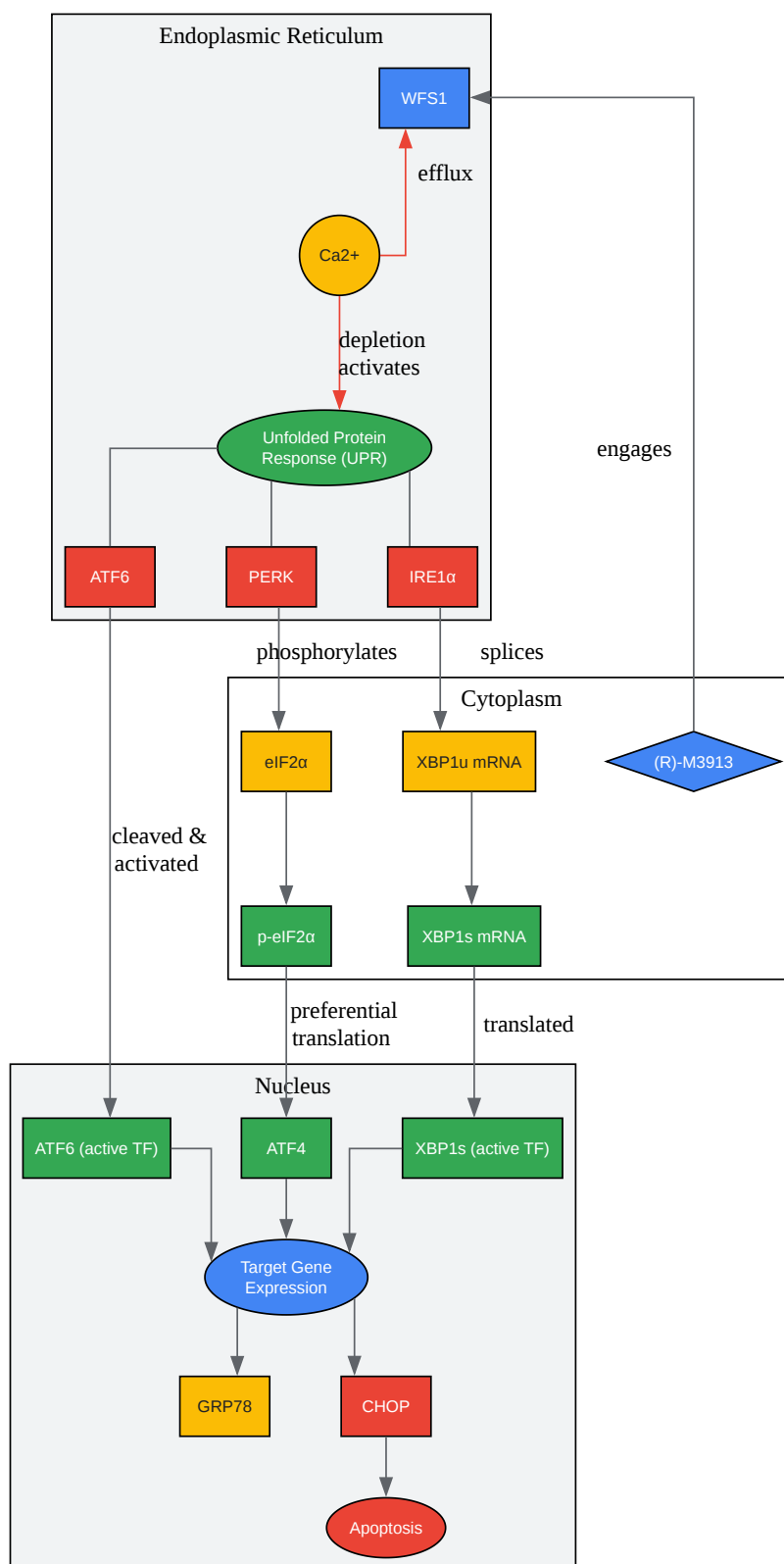
This protocol allows for the quantification of the spliced form of XBP1 mRNA, a hallmark of IRE1 α activation.

- Cell Culture and Treatment: Treat cancer cells with **(R)-M3913** as described in the Western blotting protocol. A shorter treatment time (e.g., 4-8 hours) is often optimal for detecting XBP1 splicing.
- RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.
- cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit with oligo(dT) primers.
- Quantitative PCR (qPCR):
 - Perform qPCR using a SYBR Green-based master mix and primers specific for the spliced form of XBP1.
 - Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
 - The cycling conditions are typically an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

- Data Analysis: Calculate the relative expression of spliced XBP1 using the $\Delta\Delta C_t$ method.

Mandatory Visualizations

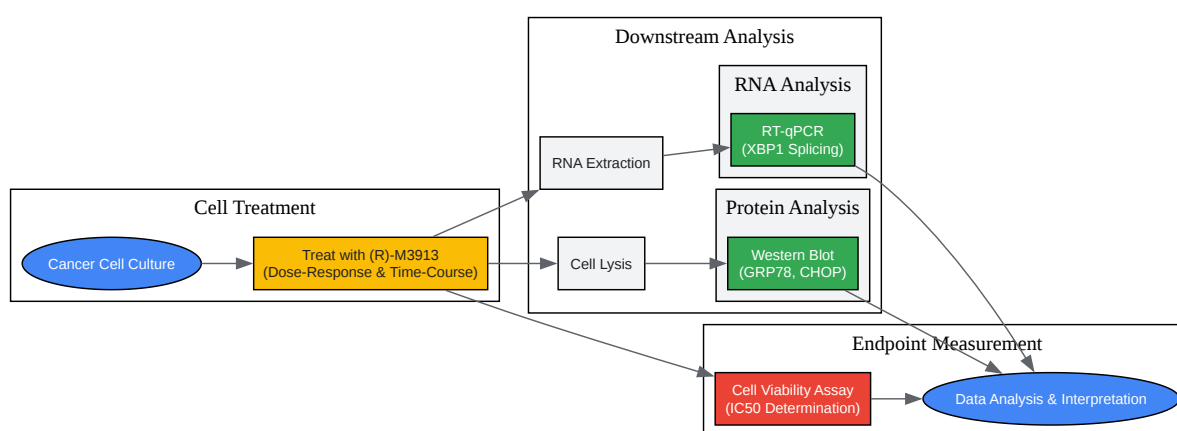
Signaling Pathway Diagram



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Caption: **(R)-M3913** induced ER stress signaling pathway.

Experimental Workflow Diagram



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Caption: Experimental workflow for characterizing **(R)-M3913**.

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References

- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
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